N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(propan-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-5-13-23-19-17(25-4)7-6-8-18(19)27-21(23)22-20(24)15-9-11-16(12-10-15)26-14(2)3/h1,6-12,14H,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAPPRRDOSTJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(propan-2-yloxy)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the methoxy and prop-2-yn-1-yl groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: The methoxy and prop-2-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
The compound N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(propan-2-yloxy)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on available literature and recent studies.
Antimicrobial Properties
Another significant application of benzothiazole derivatives is their antimicrobial activity. Compounds structurally related to this compound have shown efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Enzyme Inhibition
Benzothiazoles are also recognized for their potential as enzyme inhibitors. They can serve as scaffolds for designing inhibitors targeting specific enzymes involved in disease processes, such as kinases or proteases. The compound's unique functional groups may allow it to bind effectively to enzyme active sites, providing a basis for further drug development.
Organic Electronics
The structural characteristics of this compound make it a candidate for applications in organic electronics. Its ability to form thin films and conduct electricity can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the electronic properties of similar compounds has shown promise in enhancing device performance.
Photovoltaic Applications
Recent studies have explored the use of benzothiazole derivatives in photovoltaic devices due to their suitable energy levels and charge transport properties. By optimizing the molecular structure, researchers aim to improve light absorption and conversion efficiency in solar cells.
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted a series of benzothiazole derivatives that demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The structure–activity relationship (SAR) analysis indicated that modifications at the 4-position significantly enhanced activity .
- Antimicrobial Efficacy : Research conducted by Azzam et al. (2024) evaluated various benzothiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that certain substitutions led to improved efficacy compared to standard antibiotics .
- Organic Electronics Development : A recent paper presented at a materials science conference discussed the integration of modified benzothiazoles into organic solar cells, reporting improved efficiency metrics due to enhanced charge mobility .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
*Calculated based on molecular formula C₂₁H₂₂N₂O₃S.
Substituent Impact on Physicochemical Properties
- Propargyl vs. Propenyl/Alkenyl Groups: The propargyl group in the target compound and ZINC100909847 introduces a terminal alkyne, which may improve metabolic stability compared to the propenyl group in the 2,2-dimethylpropanamide derivative .
- Benzamide Substituents : The isopropoxy group in the target compound offers moderate electron-donating effects and increased lipophilicity (predicted LogP ~3.5) compared to the nitro group in ZINC100909847 (LogP ~2.8) . Nitro groups enhance electrophilicity but may reduce solubility.
- Crystal Packing and Geometry : Structural data for (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide reveals typical bond lengths (e.g., S1–C3: 1.739 Å, C=O: 1.244 Å) and dihedral angles consistent with planar benzothiazole systems . Similar geometry is expected for the target compound, though steric effects from isopropoxy may alter packing efficiency.
Biological Activity
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that has attracted attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring , a methoxy group , and a prop-2-ynyl substituent , which are critical for its biological activity. The presence of these functional groups contributes to the compound's reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 301.38 g/mol |
| Chemical Formula | C18H20N2O3S |
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It is hypothesized that the compound interacts with specific receptors that regulate cell signaling pathways related to growth and apoptosis.
- Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar benzothiazole derivatives. For instance, compounds with similar structures demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Benzothiazole derivatives are known for their anticancer properties. In vitro studies have shown that compounds like N-[4-methoxybenzoyl]-benzothiazoles can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This suggests that N-[(2Z)-4-methoxy...]-4-(propan-2-yloxy)benzamide may exhibit similar effects.
Study 1: Antibacterial Screening
In a study evaluating the antibacterial efficacy of synthesized benzothiazole derivatives, compounds similar to N-[(2Z)-4-methoxy...]-4-(propan-2-yloxy)benzamide showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. The study utilized disk diffusion methods to assess the effectiveness against various bacterial strains .
Study 2: Enzyme Inhibition
Another significant study focused on enzyme inhibition where derivatives of benzothiazole were tested for acetylcholinesterase (AChE) inhibitory activity. Results indicated that certain derivatives exhibited strong inhibitory effects, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for preparing N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(propan-2-yloxy)benzamide?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzothiazole precursors and functionalized benzamide derivatives. A reflux setup in absolute ethanol with glacial acetic acid as a catalyst (e.g., 5 drops) is commonly employed to promote imine or hydrazone formation. For example, refluxing 4-methoxy-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine with 4-(propan-2-yloxy)benzoyl chloride in ethanol under anhydrous conditions yields the target compound. Reaction progress is monitored via TLC, and purification is achieved through vacuum evaporation and recrystallization .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXTL or SHELXL software for structure refinement. WinGX and ORTEP for Windows are recommended for visualizing anisotropic displacement ellipsoids and generating publication-quality figures .
- Spectroscopy : Employ -NMR and -NMR to confirm proton and carbon environments, respectively. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. What analytical techniques are critical for assessing purity?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol/water gradient to resolve impurities.
- Elemental analysis : Compare experimental C, H, N, S percentages with theoretical values (deviation < 0.4% indicates high purity) .
- Melting point determination : A sharp melting range (e.g., ±1°C) corroborates crystallinity and purity.
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?
- Methodological Answer :
- Topology analysis : Use Multiwfn to calculate electron localization functions (ELF) and Laplacian of electron density, which clarify bond critical points and non-covalent interactions. This helps reconcile NMR-derived conformational preferences with X-ray-observed solid-state packing .
- Dynamic NMR studies : Variable-temperature -NMR can detect rotational barriers in propargyl or methoxy groups that may explain differences between solution and crystal structures .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Wavefunction analysis : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps derived from DFT simulations (e.g., Gaussian) predict redox behavior .
- Docking studies : For bioactive derivatives, molecular docking (e.g., AutoDock Vina) evaluates binding modes to biological targets, such as enzyme active sites, using crystallographic data as a reference .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for propargyl coupling steps. Additives like TBHP (tert-butyl hydroperoxide) enhance oxidative cyclization efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with ethanol or THF. Protic solvents may stabilize intermediates via hydrogen bonding .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and minimize side products.
Data Contradiction Analysis
Q. How to address inconsistent biological activity in analogs with similar structural motifs?
- Methodological Answer :
- SAR studies : Systematically modify substituents (e.g., methoxy vs. propargyl groups) and correlate changes with activity. Use regression models to identify critical descriptors (e.g., logP, polar surface area) .
- Metabolic profiling : LC-MS/MS detects metabolite formation that may explain reduced activity (e.g., oxidative degradation of propargyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
